molecular formula C18H11N3O4S B10812075 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one

6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B10812075
M. Wt: 365.4 g/mol
InChI Key: RHEDGOOZFWLFQK-UHFFFAOYSA-N
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Description

WAY-297674 is a protein kinase inhibitor that specifically targets casein kinase 2. This compound has shown potential in various research areas, including cancer, viral infections, and glomerulonephritis .

Preparation Methods

The synthesis of WAY-297674 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzopyranone, followed by nitration and subsequent coupling with a thiazole derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

WAY-297674 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

WAY-297674 exerts its effects by inhibiting the activity of casein kinase 2. This inhibition disrupts various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. The molecular targets of WAY-297674 include the catalytic subunits of casein kinase 2, which are involved in phosphorylating key proteins that regulate these processes .

Comparison with Similar Compounds

WAY-297674 is unique in its specificity for casein kinase 2 compared to other protein kinase inhibitors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific research applications.

Properties

Molecular Formula

C18H11N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-6-nitrochromen-2-one

InChI

InChI=1S/C18H11N3O4S/c22-17-14(9-11-8-13(21(23)24)6-7-16(11)25-17)15-10-26-18(20-15)19-12-4-2-1-3-5-12/h1-10H,(H,19,20)

InChI Key

RHEDGOOZFWLFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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